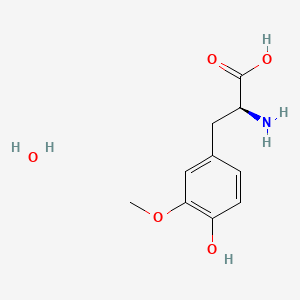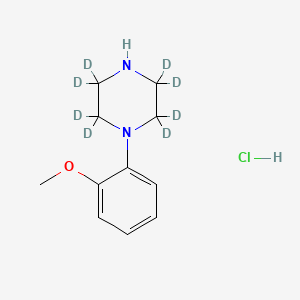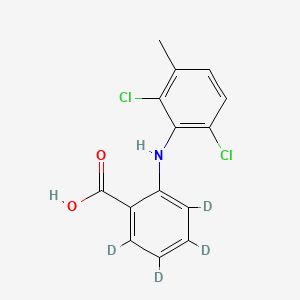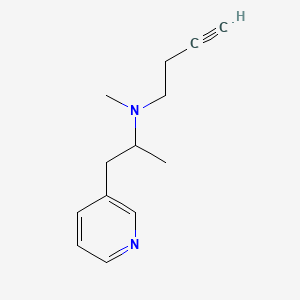
3-O-Methyldopa Monohydrate
描述
3-O-甲基-L-多巴(水合物)是 L-多巴的重要代谢产物,L-多巴广泛用于治疗帕金森病。该化合物由儿茶酚-O-甲基转移酶催化 L-多巴的 O-甲基化反应而生成。 它在多巴胺生物合成代谢途径中起着至关重要的作用,并因其对神经保护和神经毒性的影响而受到研究 .
作用机制
3-O-甲基-L-多巴(水合物)主要通过与儿茶酚-O-甲基转移酶相互作用发挥作用。该酶催化 L-多巴的甲基化,导致形成 3-O-甲基-L-多巴。该化合物可以通过竞争同一个酶,从而减少 L-多巴用于多巴胺合成的可用性,从而抑制 L-多巴的神经保护作用。 此外,它可以诱导氧化应激和线粒体功能障碍,从而导致其神经毒性作用 .
类似化合物:
L-多巴: 3-O-甲基-L-多巴的前体,用于治疗帕金森病。
3,4-二羟基苯丙氨酸: L-多巴的另一种代谢产物,参与多巴胺合成。
3-甲氧基酪氨酸: 一种结构类似的化合物,具有类似的生物化学特性。
独特性: 3-O-甲基-L-多巴(水合物)的独特性在于其作为 L-多巴代谢产物的特定作用及其抑制 L-多巴神经保护作用的能力。 它通过儿茶酚-O-甲基转移酶的作用而形成,并参与氧化应激和线粒体功能障碍,使其与其他类似化合物区别开来 .
生化分析
Biochemical Properties
3-O-Methyl-L-DOPA Monohydrate plays a crucial role in the biochemistry of neurotransmitters, particularly in the context of dopamine metabolism . It interacts with the enzyme catechol-O-methyltransferase (COMT), which plays a significant role in the degradation of catecholamines .
Cellular Effects
3-O-Methyl-L-DOPA Monohydrate influences cell function by affecting dopamine biosynthesis . It shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to influence various cellular processes .
Molecular Mechanism
The mechanism of action of 3-O-Methyl-L-DOPA Monohydrate involves its interaction with COMT. This enzyme methylates L-DOPA to produce 3-O-Methyl-L-DOPA Monohydrate . This process is crucial for the metabolism of catecholamines, including dopamine .
Temporal Effects in Laboratory Settings
Over time, 3-O-Methyl-L-DOPA Monohydrate accumulates in the plasma and the brain of chronic L-DOPA therapy patients, such as those suffering from Parkinson’s disease . This accumulation is due to its longer half-life compared to L-DOPA .
Dosage Effects in Animal Models
It is known that its serum levels are elevated in patients with AADC deficit, making it a useful marker for screening this disease .
Metabolic Pathways
3-O-Methyl-L-DOPA Monohydrate is involved in the metabolic pathway of L-DOPA, where it is produced as a metabolite via the action of COMT . This pathway plays a significant role in the metabolism of catecholamines .
Transport and Distribution
3-O-Methyl-L-DOPA Monohydrate shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to be transported and distributed within cells and tissues .
Subcellular Localization
Due to its structural similarities with naturally occurring amino acids and neurotransmitters, it is likely to be found in similar subcellular locations .
准备方法
合成路线和反应条件: 3-O-甲基-L-多巴(水合物)通过甲基化反应从 L-多巴合成。 儿茶酚-O-甲基转移酶催化该反应,使用 S-腺苷甲硫氨酸作为甲基供体 。反应条件通常包括维持生理 pH 和温度以确保酶活性。
工业生产方法: 3-O-甲基-L-多巴(水合物)的工业生产涉及利用重组儿茶酚-O-甲基转移酶的生物技术工艺。 该酶利用微生物发酵以大量生产,并在受控条件下在生物反应器中进行反应,以优化产量和纯度 .
化学反应分析
反应类型: 3-O-甲基-L-多巴(水合物)会发生多种类型的化学反应,包括:
氧化: 它可以被氧化形成醌和其他氧化产物。
还原: 它可以被还原形成二氢衍生物。
取代: 它可以发生亲核取代反应,尤其是在甲氧基处。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲核试剂如氢氧根离子和胺类通常用于取代反应。
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 二氢衍生物。
科学研究应用
3-O-甲基-L-多巴(水合物)在科学研究中具有广泛的应用:
化学: 用于研究甲基化过程以及儿茶酚-O-甲基转移酶在生物化学途径中的作用。
生物学: 用于研究多巴胺的代谢途径及其在神经退行性疾病中的作用。
医学: 研究其对神经保护和神经毒性的影响,特别是在帕金森病治疗的背景下。
相似化合物的比较
L-DOPA: The precursor to 3-O-methyl-L-DOPA, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another metabolite of L-DOPA involved in dopamine synthesis.
3-Methoxytyrosine: A structurally similar compound with similar biochemical properties.
Uniqueness: 3-O-methyl-L-DOPA (hydrate) is unique due to its specific role as a metabolite of L-DOPA and its ability to inhibit the neuroprotective effects of L-DOPA. Its formation through the action of catechol-O-methyltransferase and its involvement in oxidative stress and mitochondrial dysfunction further distinguish it from other similar compounds .
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRCKUGGXLORG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036109 | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200630-46-2 | |
| Record name | 3-O-Methyldopa monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOPA MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)


![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)





